

Application Notes and Protocols for ADX-629 in Preclinical Research

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Compound of Interest

Compound Name: WAY 629

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These application notes provide a summary of the available preclinical data on ADX-629, a first-in-class oral modulator of Reactive Aldehyde Species (RASP), and protocols for its administration in animal models. While specific dosage information from preclinical studies is limited in publicly available resources, this document consolidates the known applications and provides generalized administration protocols based on common laboratory practices.

Introduction to ADX-629 and RASP Modulation

ADX-629 is an investigational drug that targets and scavenges Reactive Aldehyde Species (RASP), which are pro-inflammatory mediators implicated in a variety of immune-mediated diseases.[1] By reducing the levels of RASP, ADX-629 aims to mitigate the downstream inflammatory cascade. Preclinical and early clinical studies have explored the potential of ADX-629 in a range of conditions, including alcoholic hepatitis, atopic dermatitis, and obesity.[2] Although Aldeyra Therapeutics has since shifted focus to next-generation RASP modulators, the preclinical data for ADX-629 provides a valuable foundation for research in this area.[3]

Data Presentation: Summary of Preclinical Studies

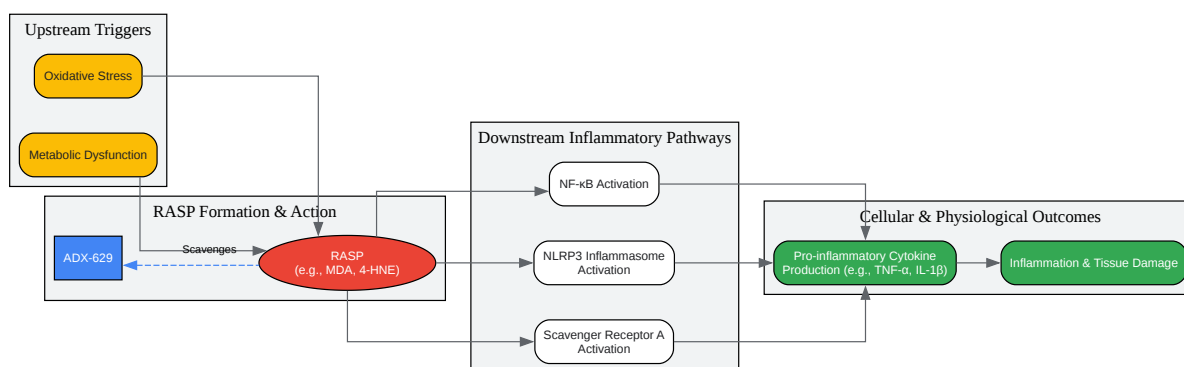
The following table summarizes the known preclinical animal studies involving ADX-629. It is important to note that specific dosages and detailed dosing regimens have not been consistently disclosed in publicly available literature.

Animal Model	Disease/Condition	Route of Administration	Dosage	Dosing Regimen	Key Findings
Mouse	Alcoholic Liver Disease	Oral Gavage	Not specified	30 minutes prior to a bolus gavage of ethanol in a chronic/binge model.	Significantly decreased liver acetaldehyde, malondialdehyde-acetaldehyde adducts, and serum triglycerides. Reduced overall fat accumulation in the liver and levels of pro-inflammatory cytokines (IFN- γ and MCP-1).[4]
Mouse	Diet-Induced Obesity	Not specified	Not specified	Not specified	Decreased weight and fat mass, both alone and in combination with a GLP-1 agonist.

Mouse	Atopic Dermatitis (oxazolone-induced)	Not specified	Not specified	Not specified	Demonstrated activity in reducing skin thickness and erosion, and in reducing the spleen to body weight ratio.
Not specified	Cytokine Storm	Not specified	Not specified	Not specified	In animal models, ADX-629 demonstrated a reduction in the levels of various pro-inflammatory cytokines.

Signaling Pathway of RASP and the Mechanism of Action of ADX-629

Reactive Aldehyde Species (RASP) are upstream mediators of inflammation. They can activate several key signaling pathways, including NF- κ B and the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines and subsequent tissue damage. ADX-629 acts by trapping and sequestering RASP, thereby preventing their interaction with downstream signaling molecules.



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Caption: RASP Signaling and ADX-629 Mechanism.

Experimental Protocols

The following are generalized protocols for the preparation and administration of a compound like ADX-629 for oral gavage in rodent models, based on common laboratory practices. These should be adapted based on the specific experimental design and institutional guidelines.

Protocol 1: Formulation of ADX-629 for Oral Gavage

Objective: To prepare a homogenous suspension of ADX-629 for oral administration to rodents.

Materials:

- ADX-629 powder
- Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, sterile saline)

- Sterile microcentrifuge tubes or other suitable containers
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional)
- Pipettes and sterile tips

Procedure:

- Calculate the required amount of ADX-629: Based on the desired dose (mg/kg) and the body weight of the animals, calculate the total amount of ADX-629 powder needed for the study cohort.
- Weigh the ADX-629: Accurately weigh the calculated amount of ADX-629 powder using a calibrated analytical balance.
- Prepare the vehicle: Prepare the chosen vehicle (e.g., 0.5% w/v CMC in sterile water). Ensure it is well-mixed and at room temperature.
- Formulate the dosing suspension: a. Add the weighed ADX-629 powder to a sterile tube. b. Add a small amount of the vehicle to the powder and triturate to form a uniform paste. This helps to prevent clumping. c. Gradually add the remaining vehicle to the desired final concentration, vortexing intermittently. The final concentration should be calculated to deliver the correct dose in a suitable volume for the animal model (e.g., 5-10 mL/kg for mice). d. Vortex the suspension thoroughly for several minutes to ensure homogeneity. e. If the compound has poor wettability, brief sonication may be used to aid in dispersion.
- Quality Control: Visually inspect the suspension for uniformity before each administration. Ensure there is no significant precipitation.
- Storage: It is recommended to prepare the formulation fresh daily. If short-term storage is necessary, store at 2-8°C, protected from light. Before use, allow the suspension to return to room temperature and vortex thoroughly to re-suspend the compound.

Protocol 2: Oral Gavage Administration in Mice

Objective: To accurately and safely administer the prepared ADX-629 formulation directly into the stomach of a mouse.

Materials:

- Prepared ADX-629 formulation
- Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip for mice)
- Syringes (1 mL or appropriate size)
- Animal scale
- Personal Protective Equipment (PPE)

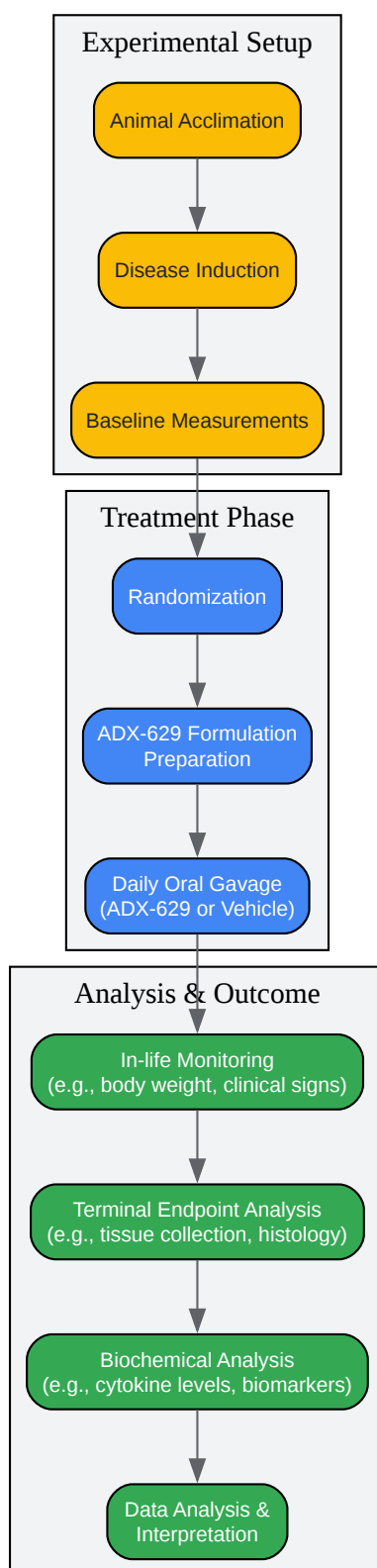
Procedure:

- **Animal Handling and Restraint:** a. Acclimatize the animals to handling for several days prior to the experiment to minimize stress. b. On the day of dosing, weigh each mouse to accurately calculate the volume of the formulation to be administered. c. Gently but firmly restrain the mouse, ensuring control of the head to prevent movement.
- **Gavage Needle Insertion:** a. Attach the gavage needle to the syringe containing the calculated dose of the ADX-629 formulation. b. With the mouse's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the back of the throat. c. Allow the mouse to swallow the tip of the needle, which will facilitate its entry into the esophagus. d. Advance the needle smoothly and without force into the esophagus. If resistance is met, withdraw the needle and repeat the process. Do not force the needle, as this can cause perforation of the esophagus or trachea.
- **Administration:** a. Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to administer the formulation. b. Administer the liquid at a steady pace to avoid regurgitation.

- Post-Administration Monitoring: a. After administration, gently remove the gavage needle. b. Return the mouse to its home cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a few minutes immediately after the procedure and periodically for the next 24 hours.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of ADX-629 in a preclinical animal model of an inflammatory disease.



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Caption: Preclinical Experimental Workflow.

Disclaimer

The information provided in these application notes is for research purposes only and is based on publicly available data, which is limited. The protocols are generalized and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) guidelines. The discontinuation of the clinical development of ADX-629 may limit the availability of further detailed preclinical information. Researchers should always consult primary literature and conduct their own dose-finding studies to determine the optimal experimental conditions.

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